molecular formula C21H15FN4O2 B2837450 3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 941880-13-3

3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

カタログ番号 B2837450
CAS番号: 941880-13-3
分子量: 374.375
InChIキー: AJZUKKGEEBJSLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a complex organic compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have shown therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for the synthesis of pyridopyrimidines involve the cyclization of acylated aminopyrimidines . For example, when 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are heated under reflux, they transform into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridopyrimidine core, which is a combination of pyrimidine and pyridine rings . The exact structure would depend on the positions of the various substituents on this core.

科学的研究の応用

Antifungal Activity of Pyrimidine Derivatives

Pyrimidine derivatives containing an amide moiety have been synthesized and evaluated for their antifungal activities against various fungal species. Compounds within this chemical family demonstrated significant antifungal activity, suggesting potential applications in developing new antifungal agents. This area of research highlights the bioactivity potential of pyrimidine derivatives in combating fungal infections (Wu, Lan, Wu, & Fei, 2021).

Metabolism and Kinase Inhibition

Research on compounds like flumatinib, a tyrosine kinase inhibitor, involves understanding their metabolism in human subjects, which has implications for their therapeutic application in chronic myelogenous leukemia. The study identified primary metabolites and metabolic pathways, offering insights into drug metabolism and potential modifications to improve efficacy and safety profiles (Gong, Chen, Deng, & Zhong, 2010).

Histone Deacetylase Inhibition

The discovery and evaluation of compounds for inhibiting histone deacetylases (HDACs) suggest applications in cancer therapy. Compounds with specific structural features have shown efficacy in blocking cancer cell proliferation and inducing apoptosis, making them promising candidates for anticancer drugs (Zhou et al., 2008).

Neurodegenerative Disease Research

Compounds structurally related to the one have been used to study peripheral benzodiazepine receptors, offering insights into neurodegenerative disorders. Radiolabeled compounds were developed for positron emission tomography (PET) imaging to explore the expression of these receptors in the brain, contributing to our understanding of diseases like Alzheimer's (Fookes et al., 2008).

Kinase Inhibition for Cancer Therapy

The development of selective kinase inhibitors based on pyrimidine derivatives highlights their potential in treating cancers. Compounds with enhanced enzyme potency and selectivity have shown promising in vivo antitumor activity, indicating their utility in cancer therapy (Schroeder et al., 2009).

作用機序

The mechanism of action of this compound would depend on its intended use. Pyridopyrimidines have been studied for their potential in various therapeutic applications due to their biological activity .

特性

IUPAC Name

3-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O2/c1-13-24-19-18(9-4-10-23-19)21(28)26(13)17-8-3-7-16(12-17)25-20(27)14-5-2-6-15(22)11-14/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZUKKGEEBJSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。